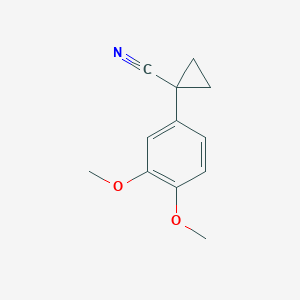
4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” is a chemical compound with the molecular formula C12H15N3S and a molecular weight of 233.33 g/mol . It is also known as “4-Isobutyl-5-phenyl-4H-1,2,4-triazole-3-thiol” and "4-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole-5-thione" .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established based on elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using techniques such as IR absorption spectra and 1H-NMR . For example, the IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its molecular formula C12H15N3S and molecular weight 233.33 g/mol .Applications De Recherche Scientifique
Overview of Triazole Derivatives
Triazole derivatives, including 4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide, have attracted significant interest in scientific research due to their versatile biological activities and potential for developing new drugs. The triazole core structure is fundamental in medicinal chemistry for creating compounds with diverse pharmacological properties. Recent patent reviews and literature surveys highlight the broad range of activities exhibited by triazole derivatives, including anti-inflammatory, antimicrobial, antitumoral, and antiviral effects, among others. These compounds are being explored for therapeutic applications against neglected diseases, cancer, microbial infections, and more (Ferreira et al., 2013; Ohloblina, 2022).
Advancements in Triazole Chemistry
The synthesis and evaluation of triazole derivatives are crucial for discovering new chemical entities with potential pharmacological applications. Recent advancements in the chemistry of 1,2,4-triazoles have focused on developing novel synthetic methods and exploring their reactivity to create compounds with enhanced biological activities. Studies have demonstrated the antioxidant and antiradical activities of certain triazole derivatives, suggesting their role in mitigating oxidative stress-related conditions (Kaplaushenko, 2019).
Application in Proton-Conducting Membranes
One innovative application of triazole derivatives is in the development of proton-conducting membranes for fuel cells. These membranes are critical components in fuel cell technology, enabling the efficient and effective generation of electricity from chemical reactions. Triazole-based polymers and copolymers have shown promising properties, such as high thermal stability, mechanical strength, and excellent proton conductivity, making them suitable for use in high-temperature fuel cell applications (Prozorova & Pozdnyakov, 2023).
Other Functional Applications
Besides medicinal and energy-related applications, triazole derivatives also find utility in various industrial and technological fields. These compounds have been utilized as corrosion inhibitors, components in advanced materials, and in agricultural products, demonstrating the multifunctionality of the triazole scaffold (Nazarov et al., 2021; Singh & Felix, 2003).
Safety and Hazards
The safety data sheet for “4-Isobutyl-5-phenyl-4H-1,2,4-triazol-3-ylhydrosulfide” suggests that it should be handled with care to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and prevent the chemical from entering drains .
Orientations Futures
Propriétés
IUPAC Name |
4-(2-methylpropyl)-3-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-9(2)8-15-11(13-14-12(15)16)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPKHPCNVTZTQPN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NNC1=S)C2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359205 |
Source


|
| Record name | 4-(2-Methylpropyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
26029-10-7 |
Source


|
| Record name | 2,4-Dihydro-4-(2-methylpropyl)-5-phenyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26029-10-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methylpropyl)-5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(5-Aminopyridin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B181797.png)


![4-Chloro-2,5,6-trimethylthieno[2,3-d]pyrimidine](/img/structure/B181804.png)




